N-(4-ethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
N-(4-ethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic acetamide derivative featuring a 1,2-dihydroisoquinolin-5-yloxy core substituted with a propenyl (allyl) group at the 2-position and a 4-ethoxyphenylacetamide moiety. This compound belongs to a broader class of bioactive molecules where structural variations in the aryl, heterocyclic, and alkyl substituents modulate physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-13-24-14-12-18-19(22(24)26)6-5-7-20(18)28-15-21(25)23-16-8-10-17(11-9-16)27-4-2/h3,5-12,14H,1,4,13,15H2,2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHJHECJOWQTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenol, the phenol group can be protected or modified to introduce the ethoxy group.
Synthesis of the Dihydroisoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine to form the dihydroisoquinoline structure.
Coupling Reaction: The ethoxyphenyl intermediate and the dihydroisoquinoline moiety can be coupled using suitable reagents and conditions, such as amide bond formation through the use of coupling agents like EDCI or DCC.
Final Acetylation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl or dihydroisoquinoline moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group in the dihydroisoquinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
Modifications to the aryl group in the acetamide moiety are common. Key examples include:
*Estimated based on analogs in .
Key Insight : The 4-ethoxyphenyl group in the target compound offers a balance between lipophilicity (logP ~1.4–1.5) and hydrogen-bonding capacity (polar surface area ~47.8 Ų), whereas chlorophenyl analogs may exhibit higher logP and reduced solubility .
Analogs with Modified Isoquinoline Substituents
Variations at the 2-position of the isoquinoline ring significantly alter reactivity and bioactivity:
Key Insight : The allyl group in the target compound may confer higher metabolic lability compared to saturated alkyl chains (e.g., propyl), impacting pharmacokinetics .
Heterocyclic Core Variations
Replacement of the isoquinoline core with other heterocycles alters electronic and steric profiles:
Key Insight: The isoquinoline core in the target compound provides a rigid planar structure conducive to crystallinity and intermolecular interactions, whereas benzothiazole derivatives exhibit higher polar surface areas, improving aqueous solubility .
Physicochemical Property Comparison
| Property | Target Compound | G856-9333 | EVT-401 | Amide 3c |
|---|---|---|---|---|
| logP | ~1.4–1.5 | 1.4 | 3.2* | ~1.8–2.0 |
| Polar Surface Area (Ų) | ~47.8 | 47.8 | 85.6 | ~70–75 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 2 |
*Estimated based on fluorinated substituents in EVT-401.
Key Insight : The target compound’s moderate logP and intermediate polar surface area suggest balanced membrane permeability and solubility, making it suitable for oral administration .
Biological Activity
N-(4-ethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the ethoxy and acetamide groups may influence its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of dihydroisoquinoline have shown selective cytotoxicity against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroisoquinoline Derivative | MCF-7 (Breast) | 10.5 | |
| Dihydroisoquinoline Derivative | A549 (Lung) | 8.0 |
The compound's potential mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties. In vitro studies on related compounds have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| Similar Dihydroisoquinoline | TNF-alpha (50 µM) | 70% |
| Similar Dihydroisoquinoline | IL-6 (50 µM) | 65% |
This suggests a potential role in managing inflammatory diseases.
Neuroprotective Effects
Dihydroisoquinoline derivatives have been investigated for neuroprotective effects against neurodegenerative diseases. The compound may act as a positive allosteric modulator for NMDA receptors, enhancing synaptic plasticity and reducing excitotoxicity.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a closely related compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting the anticancer potential of compounds within this chemical class.
Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory mechanism was elucidated through the inhibition of NF-kB signaling pathways. The compound significantly reduced the expression of COX-II and other inflammatory mediators in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
